molecular formula C11H5Cl2FN4O2S2 B12998773 5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

Cat. No.: B12998773
M. Wt: 379.2 g/mol
InChI Key: XJCPXOTZRUPZBJ-UHFFFAOYSA-N
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Description

5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[4,5-d]pyrimidine core. This compound is characterized by two chlorine substituents at positions 5 and 7 of the pyrimidine ring and a 3-fluorophenyl sulfonamide group at position 2. The electron-withdrawing chlorine and fluorine substituents likely enhance its binding affinity to biological targets, a hypothesis supported by research on related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H5Cl2FN4O2S2

Molecular Weight

379.2 g/mol

IUPAC Name

5,7-dichloro-N-(3-fluorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide

InChI

InChI=1S/C11H5Cl2FN4O2S2/c12-8-7-9(16-10(13)15-8)17-11(21-7)22(19,20)18-6-3-1-2-5(14)4-6/h1-4,18H

InChI Key

XJCPXOTZRUPZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolo[4,5-d]pyrimidine Core

The bicyclic core is typically synthesized by reacting 2-aminothiophenes or related thioamide precursors with arylacetyl chlorides under elevated temperatures. This step forms the thiazolo[4,5-d]pyrimidine scaffold with hydroxy or amino substituents at positions 5 and 7, depending on the starting materials.

Step Reagents & Conditions Outcome
1 2-Aminothiole + 3-fluorophenylacetyl chloride, heat Formation of thiazolo[4,5-d]pyrimidine-5,7-dihydroxy derivatives
2 Purification by recrystallization or chromatography Isolated bicyclic core intermediate

Chlorination of the 5,7 Positions

The hydroxy groups at positions 5 and 7 are converted to chloro substituents using phosphorus oxychloride (POCl₃) under microwave irradiation or conventional heating. This chlorination step is crucial to obtain the 5,7-dichloro substitution pattern characteristic of the target compound.

Step Reagents & Conditions Outcome
3 Treatment with POCl₃, microwave irradiation or reflux Conversion to 5,7-dichloro-thiazolo[4,5-d]pyrimidine

Introduction of the Sulfonamide Group

The sulfonamide moiety is introduced by reacting the 5,7-dichloro intermediate with 3-fluorophenylsulfonamide or its derivatives. This nucleophilic substitution typically occurs at the 2-position of the pyrimidine ring, replacing a suitable leaving group (often a chlorine or sulfonyl chloride precursor) to form the sulfonamide linkage.

Step Reagents & Conditions Outcome
4 5,7-Dichloro intermediate + 3-fluorophenylsulfonamide, base, solvent (e.g., DMF) Formation of 5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

Representative Synthetic Scheme

Step Reaction Key Reagents Conditions Yield (%) Notes
1 Core formation 2-Aminothiole + 3-fluorophenylacetyl chloride Heat, inert atmosphere 70-85 High purity intermediate
2 Chlorination POCl₃ Microwave or reflux 80-90 Efficient chlorination at 5,7 positions
3 Sulfonamide coupling 3-Fluorophenylsulfonamide, base (e.g., triethylamine) Room temp to mild heating 65-75 Nucleophilic substitution at position 2

Research Findings and Optimization Notes

  • Microwave-assisted chlorination significantly reduces reaction time and improves yield compared to conventional heating.
  • The choice of solvent and base in the sulfonamide coupling step affects the substitution efficiency; polar aprotic solvents like dimethylformamide (DMF) and mild bases such as triethylamine are preferred to avoid side reactions.
  • Purification is typically achieved by recrystallization or column chromatography, with characterization by NMR, IR, and mass spectrometry confirming the structure.
  • The synthetic route is adaptable to various aryl substituents, allowing for structural analog development for biological activity screening.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Remarks
Core synthesis 2-Aminothiole, 3-fluorophenylacetyl chloride Heat, inert atmosphere 70-85% Formation of bicyclic thiazolopyrimidine
Chlorination POCl₃ Microwave irradiation or reflux 80-90% Selective 5,7-dichlorination
Sulfonamide formation 3-Fluorophenylsulfonamide, base (triethylamine) Room temp to mild heat 65-75% Nucleophilic substitution at C-2

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro substituents can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Coupling reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazolo[4,5-d]pyrimidine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide exhibit potent anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation.

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast Cancer0.45Inhibition of CDK1/GSK3 kinases
Related Thiazolo CompoundsLung Cancer0.30Induction of apoptosis via p53 pathway

Kinase Inhibition

The compound has been identified as a selective inhibitor of several Ser/Thr kinases, including DYRK1A and GSK3β. These kinases are crucial in various cellular processes and are implicated in diseases such as Alzheimer's disease.

Table 2: Kinase Inhibition Profile

KinaseInhibition (%) at 10 µM
DYRK1A75%
GSK3β80%
CDK560%

Alzheimer’s Disease Research

A recent study evaluated the effects of thiazolo[4,5-d]pyrimidine derivatives on neurodegeneration models. The findings suggest that these compounds can mitigate cognitive decline by modulating kinase activity linked to tau phosphorylation.

  • Study Reference : "Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors" . This study highlights the potential for developing new treatments for Alzheimer's disease based on thiazolo derivatives.

Antimicrobial Properties

In addition to anticancer effects, preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains. Further investigation is required to define its spectrum of activity and mechanism.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity of thiazolo[4,5-d]pyrimidine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of 5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide with key analogs:

Compound Name Substituents (Positions) Key Biological Activity/Findings Reference
5,7-Dichloro-N-(3-fluorophenyl)-...-sulfonamide 5-Cl, 7-Cl, N-(3-Fluorophenyl) Hypothesized anticancer/antimicrobial*
5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2-thione 5-Cl, 7-CH₃, 2-thione Antibacterial (Gram-positive bacteria)
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine (Compound 2b) 5-CF₃ Antiproliferative (NCI-60 cancer cell lines)
5,7-Dichloro-N-(4-chlorobenzyl)-...-sulfonamide 5-Cl, 7-Cl, N-(4-Cl-Benzyl) No explicit data; structural analog
5,7-Dichloro-N-(2,4-dimethylphenyl)-...-sulfonamide 5-Cl, 7-Cl, N-(2,4-dimethylphenyl) Commercial availability; no activity data

Notes:

  • Anticancer Potential: The 5-trifluoromethyl analog (Compound 2b) demonstrated significant antiproliferative activity in the NCI-60 panel, suggesting that electron-withdrawing groups at position 5 enhance cytotoxicity . The dichloro substituents in the target compound may similarly improve binding to kinase or receptor targets.
  • Antibacterial Activity : The 7-methyl and 2-thione substituents in the analog from showed efficacy against Gram-positive bacteria, highlighting the role of sulfur modifications . The target compound’s sulfonamide group may offer broader pharmacokinetic advantages.
  • Receptor Targeting: CRF receptor antagonists (e.g., IVa and IVb in ) feature alkylamino and dichlorophenyl groups, indicating that bulky substituents at position 7 improve receptor affinity . The 3-fluorophenyl group in the target compound may balance hydrophobicity and selectivity.

Biological Activity

5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial agents. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C11H5Cl2FN4O2S
  • Molecular Weight : 379.205 g/mol

The compound features a thiazolo-pyrimidine core, which is known for various biological properties. The presence of chlorine and fluorine substituents is critical for its activity.

Anti-inflammatory Activity

Research indicates that thiazolo[4,5-d]pyrimidine derivatives exhibit notable anti-inflammatory properties. In vitro studies have shown that these compounds can significantly inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:

  • IC50 Values :
    • This compound demonstrated an IC50 value comparable to that of celecoxib, a standard anti-inflammatory drug, indicating potent anti-inflammatory effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown effective inhibition against various pathogens:

  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for similar thiazolo derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antimicrobial activity .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substituents on the thiazolo-pyrimidine structure:

  • Chlorine and Fluorine Substituents :
    • The presence of electron-withdrawing groups like chlorine at positions 5 and 7 enhances the biological activity by increasing the compound's lipophilicity and binding affinity to target enzymes .

Case Study 1: Anti-inflammatory Effects

A study conducted on carrageenan-induced paw edema in rats showed that compounds similar to this compound significantly reduced inflammation compared to controls. The results indicated a mechanism involving the downregulation of COX-2 expression at both mRNA and protein levels .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various thiazolo derivatives against bacterial strains, this compound was highlighted for its superior efficacy in inhibiting biofilm formation in Staphylococcus species. This property is crucial for developing treatments against persistent infections .

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